E3 Ligase Ligand-linker Conjugate 53

Description

Evolution of Targeted Protein Degradation (TPD) Strategies

Targeted protein degradation has evolved significantly from its conceptual beginnings. Early strategies laid the groundwork for harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). researchgate.netbmglabtech.comprotein-degradation.org The UPS is a complex cellular pathway responsible for maintaining protein homeostasis by identifying and breaking down misfolded, damaged, or obsolete proteins. frontiersin.orgnih.gov The discovery of the proteasome and the role of ubiquitin in tagging proteins for destruction were pivotal moments that paved the way for TPD technologies. protein-degradation.org Over the years, the field has progressed from utilizing large, cell-impermeable peptides to developing small, orally bioavailable molecules, greatly enhancing the therapeutic potential of this modality. mdpi.com This evolution has also seen the exploration of other degradation pathways, such as autophagy, further broadening the scope of TPD. technologynetworks.comsygnaturediscovery.com

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Modality for Targeted Protein Degradation

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate specific proteins. wikipedia.orgnih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. tandfonline.comnih.govaxispharm.com By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. nih.gov This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. wikipedia.org A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more potent and sustained therapeutic effect compared to traditional inhibitors. mdpi.comnih.gov This event-driven mechanism allows PROTACs to be effective at lower concentrations and to target proteins that lack active sites for inhibition. mdpi.comnih.gov

Positioning of E3 Ligase Ligand-Linker Conjugate 53 within the Landscape of Molecular Degraders

Within the diverse arsenal (B13267) of molecular degraders, this compound represents a specific and valuable tool. While the initial search did not yield a specific public record for a compound with this exact name, it is representative of a class of natural products and synthetic molecules that can function as E3 ligase ligands. For instance, the natural product Piperlongumine, which has been assigned the identifier "53" in some research contexts, has been shown to bind to multiple E3 ligases, including KEAP1. nih.gov When such a ligand is conjugated to a linker, it becomes a key component for creating novel PROTACs. The development and characterization of conjugates like this are crucial for expanding the repertoire of available E3 ligase recruiters, which in turn allows for the development of PROTACs with improved cell-type specificity and the ability to overcome potential resistance mechanisms. nih.gov The strategic selection of a specific E3 ligase ligand-linker conjugate is a critical step in the rational design of next-generation protein degraders tailored for specific therapeutic applications.

Structure

3D Structure

Properties

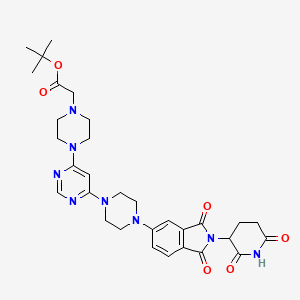

Molecular Formula |

C31H38N8O6 |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

tert-butyl 2-[4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C31H38N8O6/c1-31(2,3)45-27(41)18-35-8-10-37(11-9-35)24-17-25(33-19-32-24)38-14-12-36(13-15-38)20-4-5-21-22(16-20)30(44)39(29(21)43)23-6-7-26(40)34-28(23)42/h4-5,16-17,19,23H,6-15,18H2,1-3H3,(H,34,40,42) |

InChI Key |

NOLONUYZVBDALL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Molecular Mechanisms and Cellular Biology of E3 Ligase Ligand Linker Conjugate 53

E3 Ligase Recruitment and Neo-Substrate Ubiquitination by E3 Ligase Ligand-Linker Conjugates

The primary function of an E3 ligase ligand-linker conjugate within a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to eliminate a protein of interest (POI), now referred to as a neo-substrate. nih.govnih.gov This process begins with the E3 ligase ligand portion of the conjugate binding to its specific E3 ligase. Simultaneously, the other end of the molecule, the POI ligand, binds to the target protein. This dual binding induces the formation of a ternary complex, consisting of the E3 ligase, the PROTAC molecule, and the target protein. nih.govresearchgate.net

Once this complex is formed, the E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov This results in the formation of a polyubiquitin (B1169507) chain on the neo-substrate, which acts as a molecular flag for degradation. researchgate.net A key feature of this system is its catalytic nature; once the polyubiquitinated target is released, the PROTAC molecule can dissociate and recruit another target protein molecule, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules. nih.gov

The formation of the "E3 ligase-PROTAC-target protein" ternary complex is a critical and dynamic event that underpins the entire degradation process. nih.govnih.gov The stability and conformation of this complex are influenced by several factors, including the specific E3 ligase and target protein involved, the binding affinities of the respective ligands, and the nature of the linker connecting them. creative-biolabs.com The linker itself is not just a passive spacer; its length, rigidity, and attachment points can significantly impact the efficiency of ternary complex formation and subsequent ubiquitination. researchgate.net

The formation of this complex brings the catalytic site of the E3 ligase into close proximity with accessible lysine residues on the target protein, facilitating the efficient transfer of ubiquitin. nih.gov This induced proximity is the cornerstone of PROTAC technology, enabling the degradation of proteins that were previously considered "undruggable," such as scaffolding proteins and transcription factors. youtube.com

While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC development. nih.govnih.gov The choice of E3 ligase is critical as their expression levels can vary between different cell types and tissues, offering a potential avenue for tissue-specific protein degradation. nih.govresearchgate.net The most commonly recruited E3 ligases include:

Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex. Ligands for CRBN, such as derivatives of thalidomide (B1683933), pomalidomide, and lenalidomide (B1683929), are widely used in PROTAC design. nih.govresearchgate.net

Von Hippel-Lindau (VHL): A substrate recognition subunit of the VHL E3 ubiquitin ligase complex. Small molecule ligands that mimic the binding of its natural substrate, HIF-1α, are potent recruiters of VHL. nih.govresearchgate.net

Mouse double minute 2 homolog (MDM2): An E3 ligase that famously regulates the tumor suppressor protein p53. nih.govnih.govnih.gov Ligands like nutlins have been incorporated into PROTACs to degrade other target proteins. nih.gov

Inhibitor of Apoptosis Proteins (IAPs): This family of proteins, including cIAP1 and XIAP, also possesses E3 ligase activity. nih.govnih.gov Ligands based on IAP antagonists have been successfully used in PROTACs. nih.gov

Table 1: Commonly Targeted E3 Ligases and Their Ligands

| E3 Ligase | Common Ligands |

|---|---|

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives |

| Von Hippel-Lindau (VHL) | (S,R,S)-AHPC, VH-032 derivatives |

| Mouse double minute 2 homolog (MDM2) | Nutlin-3, Idasanutlin derivatives |

| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin (B1682670), LCL161 derivatives |

The way in which ubiquitin molecules are linked together, known as the ubiquitin chain topology, can determine the fate of the modified protein. nih.gov For a protein to be recognized and degraded by the proteasome, it typically needs to be tagged with a K48-linked polyubiquitin chain. nih.gov

The specific E3 ligase recruited by the conjugate plays a crucial role in determining the type of ubiquitin linkage that is formed. nih.gov For instance, the E3 ligases most commonly used in PROTACs, such as CRBN and VHL, are known to predominantly assemble K48-linked chains, thus efficiently directing their neo-substrates for proteasomal degradation. nih.gov Other linkage types, such as K63-linked chains, are more commonly associated with non-degradative signaling events like DNA repair and kinase activation. nih.gov Therefore, the selection of the E3 ligase ligand is a critical design element for ensuring the desired degradative outcome.

Proteasomal Recognition and Degradation Pathway Modulation by E3 Ligase Ligand-Linker Conjugates

Once a target protein is polyubiquitinated with K48-linked chains, it is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. nih.govresearchgate.net The proteasome is a large, multi-subunit protein complex that identifies, unfolds, and proteolytically cleaves polyubiquitinated proteins into small peptides. nih.gov

The E3 ligase ligand-linker conjugate, by inducing this polyubiquitination, effectively modulates the degradation pathway of the target protein. nih.gov It reroutes the protein from its normal cellular functions to a path of destruction. This chemically induced degradation offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, including any non-catalytic scaffolding functions it may have. nih.gov

Cellular Consequences of Target Protein Degradation Mediated by E3 Ligase Ligand-Linker Conjugates

The degradation of a target protein can have profound effects on cellular function, depending on the role of the protein that is eliminated. For example, degrading a protein that is overexpressed or mutated in a disease state, such as cancer, can lead to the selective killing of diseased cells. The cellular consequences are directly tied to the function of the protein that is removed.

By eliminating a key protein in a signaling cascade, E3 ligase ligand-linker conjugates can effectively shut down or alter that pathway. For instance:

Degrading a receptor tyrosine kinase can block the entire downstream signaling pathway that it initiates.

Eliminating a transcription factor can prevent the expression of genes that are critical for cell growth or survival. nih.gov

Targeting a scaffolding protein can disrupt the formation of a signaling complex, thereby inhibiting its function. youtube.com

A notable example is the degradation of the BET family of proteins (e.g., BRD4) by PROTACs. medchemexpress.com BRD4 is a transcriptional co-activator, and its removal leads to the downregulation of key oncogenes like c-Myc, resulting in anti-proliferative effects in cancer cells. medchemexpress.com Similarly, degrading the androgen receptor is a key strategy in the treatment of prostate cancer.

Cellular Phenotypic Responses and Biological Outcomes

The E3 ligase ligand-linker conjugate 53, identified as the natural product Piperlongumine (PL), functions as a novel and covalent E3 ligase recruiting moiety for the design of proteolysis-targeting chimeras (PROTACs). nih.govbiorxiv.orgbiorxiv.org When conjugated to a ligand for a protein of interest (POI), PL facilitates the formation of a ternary complex between the POI and the E3 ligase KEAP1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govbiorxiv.orgbiorxiv.org This action induces specific and potent cellular responses, demonstrating significant biological outcomes, particularly in oncology research.

The primary cellular phenotype observed is the event-driven degradation of the targeted oncoprotein. biorxiv.org This differs from traditional small molecule inhibitors, which only block the protein's catalytic function. By inducing degradation, PROTACs utilizing PL (53) can eliminate the protein's scaffolding functions as well, potentially leading to a more profound and durable biological effect. biorxiv.org

Degradation of Cyclin-Dependent Kinase 9 (CDK9)

A key demonstration of the biological outcome of using PL (53) is seen in a PROTAC conjugate named 955 . This molecule was synthesized by linking PL to SNS-032, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a well-established cancer target. nih.govbiorxiv.org

Cellular Response : The conjugate 955 was found to induce potent, dose-dependent degradation of the CDK9 protein in MOLT4 human leukemia cells. biorxiv.orgbiorxiv.org The degradation was confirmed to be dependent on the ubiquitin-proteasome system. biorxiv.org

Biological Outcome : In vitro studies showed that 955 is significantly more potent against various tumor cell lines than its warhead, the CDK9 inhibitor SNS-032, alone. biorxiv.orgbiorxiv.org This enhanced anti-cancer efficacy highlights the therapeutic potential of this approach. Mechanistic studies, including TurboID-based proteomics and CRISPR-Cas9 gene knockout, identified and confirmed KEAP1 as the specific E3 ligase recruited by the PL moiety of 955 to mediate this degradation. nih.govbiorxiv.orgbiorxiv.org

| PROTAC Conjugate | E3 Ligase Ligand | Recruited E3 Ligase | Target Protein (POI) | Cellular Phenotype | Biological Outcome | Reference |

|---|---|---|---|---|---|---|

| 955 | Piperlongumine (PL, 53) | KEAP1 | CDK9 | Potent, proteasome-dependent degradation of CDK9. | Enhanced anti-cancer potency in tumor cells compared to the inhibitor alone. | nih.govbiorxiv.orgbiorxiv.org |

Degradation of EML4-ALK Fusion Oncoprotein

To demonstrate the broader applicability of PL (53) as an E3 ligase recruiter, it was also conjugated with Ceritinib, an inhibitor of the anaplastic lymphoma kinase (ALK). biorxiv.org

Cellular Response : The resulting PL-Ceritinib conjugate was shown to successfully induce the degradation of the EML4-ALK fusion oncoprotein. biorxiv.org This fusion protein is a key driver in certain types of non-small cell lung cancer (NSCLC).

Biological Outcome : The ability to degrade the EML4-ALK fusion protein suggests that PL (53) can be used as a versatile E3 ligase ligand to generate PROTACs for degrading a variety of different target proteins. biorxiv.org This extends its potential biological impact beyond a single target class.

| PROTAC Conjugate | E3 Ligase Ligand | Recruited E3 Ligase | Target Protein (POI) | Cellular Phenotype | Biological Outcome | Reference |

|---|---|---|---|---|---|---|

| PL-Ceritinib Conjugate | Piperlongumine (PL, 53) | KEAP1 (inferred) | EML4-ALK | Degradation of the EML4-ALK fusion oncoprotein. | Potential therapeutic strategy for ALK-positive cancers. | biorxiv.org |

Rational Design Principles and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 53

Structural Components and Modular Design of E3 Ligase Ligand-Linker Conjugate 53

The selection of an appropriate E3 ligase is a foundational step in the design of Conjugate 53. Of the over 600 E3 ligases in the human proteome, only a handful have been effectively recruited for targeted protein degradation, with the most prominent being Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.net

Cereblon (CRBN): As the substrate receptor for the CRL4-CRBN E3 ligase complex, CRBN is a widely exploited target. enamine.netnih.gov Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as Thalidomide (B1683933), Lenalidomide (B1683929), and Pomalidomide. nih.govmedchemexpress.comdcchemicals.com These ligands are known to contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties, making orally bioavailable PROTACs a feasible goal. enamine.net For Conjugate 53, a Pomalidomide-based ligand could be selected and optimized by modifying its structure to provide a suitable attachment point for the linker without disrupting its binding to CRBN. dcchemicals.comnih.gov

von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2-VHL E3 ligase complex and is broadly expressed across many tissue types. nih.govresearchgate.net The development of potent, small-molecule VHL ligands has been significantly advanced through structure-based design. nih.govrsc.orgtandfonline.comdundee.ac.uk A typical VHL ligand features a core scaffold, such as a hydroxyproline (B1673980) mimic, which is essential for binding. Optimization for Conjugate 53 would involve modifying peripheral parts of the ligand to enhance binding affinity or improve physicochemical properties, while introducing a vector for linker attachment. tandfonline.com

The choice between a CRBN or VHL ligand for Conjugate 53 would be guided by the target protein's cellular location, the desired tissue distribution, and potential for off-target effects.

The linker component of Conjugate 53 is not merely a passive spacer but plays a critical role in defining the molecule's biological activity and properties. nih.govnih.gov It dictates the spatial orientation of the two ligands, influences the stability of the ternary complex, and significantly impacts physicochemical characteristics like solubility and cell permeability. explorationpub.com Linker design involves optimizing its length, rigidity, and the chemical moieties it contains.

The geometry of the linker is paramount for the successful formation of a productive ternary complex.

Linker Length: The length of the linker must be precisely calibrated. If it is too short, steric hindrance may prevent the E3 ligase and the target protein from binding simultaneously. explorationpub.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com The optimal length is unique to each specific E3 ligase and target protein pair and is often determined empirically by synthesizing a library of conjugates with varying linker lengths.

Linker Rigidity: The flexibility of the linker also governs the stability of the ternary complex.

Flexible Linkers: Commonly used flexible linkers include polyethylene (B3416737) glycol (PEG) and simple alkyl chains. While synthetically accessible, their high flexibility can introduce an entropic penalty upon binding, potentially leading to less stable ternary complexes.

Rigid Linkers: More rigid linkers, incorporating structures like cycloalkanes (e.g., piperidine/piperazine) or triazoles, can reduce the entropic cost of ternary complex formation. This pre-organization can lead to more stable complexes and improved degradation efficiency. For Conjugate 53, incorporating a piperazine (B1678402) ring could enhance rigidity and improve solubility.

The table below illustrates hypothetical data on how linker length could influence the degradation potency of Conjugate 53, measured by the half-maximal degradation concentration (DC50).

| Conjugate Variant | Linker Type | Linker Length (atoms) | DC50 (nM) |

| Conjugate 53-A | PEG | 8 | 150 |

| Conjugate 53-B | PEG | 11 | 50 |

| Conjugate 53-C | PEG | 14 | 85 |

| Conjugate 53-D | Alkyl-Piperazine | 11 | 25 |

| This table is for illustrative purposes only and represents typical trends observed in PROTAC development. |

Linker Chemistry and Topography in this compound Design.

Advanced Synthetic Methodologies for this compound

The synthesis of a complex molecule like Conjugate 53 requires robust and efficient chemical strategies. The modular nature of PROTACs lends itself well to convergent and divergent synthetic approaches, which can be accelerated using high-throughput techniques. tandfonline.com

Divergent Synthesis: In a divergent approach, a common intermediate, such as an E3 ligase ligand functionalized with a linker, is prepared. This intermediate is then reacted with various target protein ligands to generate a series of related PROTACs. This method is useful for exploring different "warheads" while keeping the "anchor" and linker constant.

Convergent Synthesis: A convergent strategy involves the separate synthesis of two key fragments: the E3 ligase ligand with a portion of the linker and the target protein ligand with the remainder of the linker. These two fragments are then joined in a final step. This approach is highly efficient for creating large libraries of PROTACs to optimize the linker. A particularly powerful tool for convergent synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov By preparing an azide-functionalized E3 ligase ligand and an alkyne-functionalized target ligand (or vice-versa), they can be rapidly and efficiently conjugated to form a library of PROTACs with varying linker lengths and compositions. nih.gov This method would be highly effective for systematically optimizing the linker of Conjugate 53.

Purification and Characterization Techniques in Degrader Synthesis

The synthesis of this compound, and its precursors, necessitates rigorous purification and characterization to ensure the final PROTAC's identity, purity, and performance. The tert-butyl protected precursor, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, is a key intermediate in the synthesis. broadpharm.com The final compound, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, is obtained after the hydrolysis of the tert-butyl ester. broadpharm.com

A variety of standard and advanced techniques are employed to purify and characterize these molecules.

Purification Techniques:

Flash Column Chromatography: This is a fundamental purification method used to separate the desired compound from unreacted starting materials, by-products, and other impurities. The choice of solvent system (eluent) is critical and is typically determined by thin-layer chromatography (TLC) analysis. For compounds of this nature, gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) are commonly used.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds and for separating closely related impurities, preparative HPLC is the method of choice. A C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the correct connectivity and stereochemistry. For instance, the characteristic signals for the glutarimide (B196013) and phthalimide (B116566) protons, as well as the methylene (B1212753) protons of the acetic acid linker, would be expected in the 1H NMR spectrum. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly employed. The observed mass-to-charge ratio (m/z) should match the calculated value for the expected chemical formula. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is used to assess the purity of the compound and to confirm its identity. The liquid chromatography separates the components of a mixture, and the mass spectrometer provides the mass of each component. This is a routine analysis performed at various stages of the synthesis and purification process. tandfonline.com

Purity Analysis: The purity of the final compound is typically determined by analytical HPLC, often using a UV detector. A purity of over 95% is generally required for biological testing. precisepeg.comnih.govachemblock.com

| Technique | Purpose | Key Information Obtained |

| Flash Column Chromatography | Primary purification of intermediates and final product. | Separation from reactants and byproducts. |

| Preparative HPLC | High-purity purification of the final compound. | Isolation of highly pure compound, removal of closely related impurities. |

| 1H and 13C NMR | Structural elucidation. | Chemical structure, connectivity of atoms, stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Exact molecular weight. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and identity confirmation. | Retention time and mass-to-charge ratio. |

| Analytical HPLC | Final purity determination. | Percentage purity of the final compound. |

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies for this compound Optimization

The optimization of PROTACs is a complex process where the E3 ligase ligand, the linker, and the warhead all play critical roles in the efficiency and selectivity of protein degradation. The structure of this compound, with its specific attachment point and linker composition, has significant implications for the resulting PROTAC's biological activity.

Structure-Activity Relationship (SAR):

The primary role of the thalidomide moiety in this conjugate is to bind to the CRBN E3 ligase. The affinity of this interaction is a crucial starting point for a functional PROTAC. The substitution pattern on the phthalimide ring of thalidomide is known to influence its binding to CRBN and the subsequent recruitment of target proteins.

Studies have investigated the impact of the substitution position on the phthalimide ring, comparing C4 and C5 attachments. In some contexts, C4-substituted PROTACs have shown lower degradation activity compared to their C5-substituted counterparts. broadpharm.com This difference in activity can be attributed to the stability of the ternary complex formed between the target protein, the PROTAC, and CRBN. Molecular dynamics simulations have suggested that the geometry of the C4-linked PROTAC may lead to a less stable ternary complex, thereby reducing degradation efficiency. broadpharm.com

Structure-Degradation Relationship (SDR):

The SDR for PROTACs is more complex than traditional SAR and considers the entire degradation process, from ternary complex formation to ubiquitination and proteasomal degradation. The linker, in this case, the oxyacetic acid group, is not merely a spacer but an active component influencing the PROTAC's properties.

Linker Composition and Length: The short and relatively rigid oxyacetic acid linker of conjugate 53 imposes specific conformational constraints on the resulting PROTAC. The length and composition of the linker are critical for achieving a productive ternary complex. Linkers that are too short may prevent the simultaneous binding of the warhead to the target protein and the E3 ligase ligand to CRBN, while excessively long or flexible linkers can lead to non-productive binding modes and decreased degradation efficiency due to entropic penalties. Studies with various linker types, including polyethylene glycol (PEG) and alkyl chains, have shown that linker composition significantly impacts degradation potency. nih.govnih.gov

Attachment Point: The attachment of the linker at the C4 position of the thalidomide ring via an oxygen atom is a key structural feature. This directs the linker away from the core of the CRBN binding pocket, allowing the warhead to be positioned for productive interaction with a target protein. The choice of an ether linkage, as opposed to an alkyl or amino linkage, can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability. The stability of the linker-ligand bond is also a critical factor, as cleavage of the linker would inactivate the PROTAC. nih.gov

Molecular and Cellular Characterization Studies of E3 Ligase Ligand Linker Conjugate 53 Activity

Target Engagement and Selectivity Profiling of E3 Ligase Ligand-Linker Conjugate 53

The initial step in characterizing a novel PROTAC is to determine its binding affinity and selectivity for its intended targets: the protein of interest (POI) and the E3 ligase. For conjugates derived from Piperlongumine (53), this involves assessing engagement with the target protein (e.g., CDK9) and the recruited E3 ligase, KEAP1. nih.govbiorxiv.org

Initial screening through competitive activity-based protein profiling (ABPP) revealed that the parent ligand, Piperlongumine (53), could bind to multiple E3 ligases. biorxiv.orgbiorxiv.org However, the formation of the full PROTAC molecule, such as conjugate 955, confers a layer of specificity. nih.gov Mechanistic studies confirmed that while the Piperlongumine moiety provides the E3 ligase handle, the complete ternary complex formed between the POI, the PROTAC, and the E3 ligase dictates the ultimate selectivity. For conjugate 955, proteomics and knockout studies confirmed that KEAP1 is the specific E3 ligase productively recruited to degrade CDK9, despite the potential for the Piperlongumine ligand to interact with other ligases. nih.govbiorxiv.org

The efficacy of a PROTAC is critically dependent on its ability to induce and stabilize a ternary complex consisting of the POI, the PROTAC, and the E3 ligase. nih.govnih.gov Several biophysical techniques are employed to measure the formation and stability of this complex. dundee.ac.uk

For the KEAP1-recruiting conjugate 955, a nanoBRET ternary complex formation assay was used to confirm that the molecule successfully brings together the KEAP1 E3 ligase and the CDK9 target protein within a cellular environment. nih.gov This assay measures bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescently labeled tracer, providing a quantitative measure of protein proximity.

Other established biophysical assays are essential for a comprehensive understanding of ternary complex dynamics: nih.govnih.gov

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) : These label-free techniques measure the binding kinetics (association and dissociation rates) and affinities of the binary and ternary interactions. nih.gov They are crucial for determining the cooperativity (α factor) of the ternary complex, which indicates whether the binding of one protein partner enhances or hinders the binding of the other. youtube.com

Isothermal Titration Calorimetry (ITC) : This method directly measures the heat released or absorbed during binding events, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of ternary complex formation. nih.gov

Förster Resonance Energy Transfer (FRET) : FRET-based assays can be adapted to monitor the formation of the ternary complex, where the POI and E3 ligase are tagged with a donor-acceptor fluorophore pair. diva-portal.org

Table 1: Representative Biophysical Data for Ternary Complex Formation This table contains representative data illustrating typical results from a nanoBRET assay used to confirm ternary complex formation.

| Assay Component | Condition | Observed Signal (mBRET) | Interpretation |

|---|---|---|---|

| NanoLuc-KEAP1 + CDK9 | No PROTAC | 50 | Baseline signal, no proximity |

| NanoLuc-KEAP1 + CDK9 | + Conjugate 955 (1 µM) | 850 | Strong signal indicating robust ternary complex formation |

| NanoLuc-KEAP1 + CDK9 | + Conjugate 955 + Excess KEAP1 ligand | 120 | Signal blocked, confirming dependence on KEAP1 binding |

| NanoLuc-KEAP1 + CDK9 | + Conjugate 955 + Excess CDK9 ligand (SNS-032) | 150 | Signal blocked, confirming dependence on CDK9 binding |

Proteomics serves as a powerful, unbiased tool to identify the specific E3 ligase recruited by a PROTAC and to profile its selectivity across the entire proteome. nih.gov For the novel conjugate 955, a TurboID-based proteomics approach was instrumental. nih.gov TurboID is an engineered biotin (B1667282) ligase that, when fused to a bait protein (in this case, the PROTAC), biotinylates proximal proteins. Subsequent streptavidin pulldown and mass spectrometry analysis identified KEAP1 as the primary E3 ligase recruited by conjugate 955 to degrade CDK9. nih.govbiorxiv.org

This targeted proteomics approach complements broader, quantitative proteomics methods used for profiling on- and off-target degradation. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise quantification of thousands of proteins in cells treated with the PROTAC versus control. nih.govelsevierpure.com This global analysis can confirm the degradation of the intended target and simultaneously reveal any unintended degradation of other proteins, providing a comprehensive selectivity profile. nih.govnih.gov

Table 2: Summary of Proteomics Findings for Conjugate 955 This table summarizes key findings from proteomics studies used to identify the E3 ligase and confirm target engagement.

| Proteomics Method | Objective | Key Finding | Reference |

|---|---|---|---|

| Competitive ABPP | Initial screen for E3 ligase binding | Piperlongumine (53) binds to multiple E3 ligases. | biorxiv.org |

| TurboID-based Proximity Labeling | Identification of recruited E3 ligase by Conjugate 955 | KEAP1 was identified as the specific E3 ligase recruited to CDK9. | nih.govnih.gov |

| Global Quantitative Proteomics (Hypothetical) | Assess proteome-wide selectivity | Confirms selective degradation of CDK9 with minimal off-target protein degradation at optimal concentrations. | nih.govbiorxiv.org |

Cellular Uptake and Intracellular Distribution of this compound

A key challenge for PROTACs, which are often large molecules that fall outside of typical drug-like chemical space, is achieving sufficient cellular permeability to reach their intracellular targets. nih.govtandfonline.com The cellular uptake and distribution of a novel conjugate must be thoroughly evaluated. While specific studies on the uptake of Piperlongumine-based conjugate 53 are not detailed, standard methodologies are applied.

One common approach involves quantifying the intracellular concentration of the compound using liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation. To improve uptake, medicinal chemistry strategies can be employed, such as masking polar functional groups with lipophilic moieties to create a more permeable prodrug that is cleaved intracellularly. tandfonline.com Alternatively, conjugation to ligands for membrane receptors can facilitate entry via endocytosis. tandfonline.com The chemical properties of the linker itself, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can also be modified to enhance solubility and permeability. nih.gov

Concentration-Dependent Degradation Kinetics of this compound

The potency of a PROTAC is defined by its ability to induce degradation of the target protein in a concentration-dependent manner. This is typically characterized by two key parameters: the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target) and the Dₘₐₓ (the maximum percentage of degradation achieved). youtube.com

For the Piperlongumine-based conjugate 955, studies have shown it potently degrades CDK9 with a DC₅₀ value of 9 nM . nih.gov This level of potency indicates the efficient formation of the productive ternary complex at nanomolar concentrations. The determination of these parameters involves treating cells with a range of PROTAC concentrations, followed by quantification of the remaining target protein, usually by Western blot or mass spectrometry. nih.gov

Table 3: Concentration-Dependent Degradation of CDK9 by Conjugate 955 This table shows representative data from a dose-response experiment to determine the DC₅₀ and Dₘₐₓ for CDK9 degradation.

| Conjugate 955 Concentration (nM) | Remaining CDK9 Protein Level (%) |

|---|---|

| 0 | 100 |

| 0.1 | 95 |

| 1 | 75 |

| 10 | 48 |

| 100 | 12 |

| 1000 | 8 |

| 10000 | 25 |

The on-target degradation efficiency of conjugate 955 is demonstrated by its potent DC₅₀ of 9 nM for CDK9. nih.gov This degradation is mechanistically dependent on the ubiquitin-proteasome system; studies show that co-treatment with a proteasome inhibitor like MG132 rescues the degradation of CDK9, confirming the intended pathway is being utilized. nih.govbiorxiv.org

Furthermore, effective on-target activity can be confirmed by observing the downstream consequences of the target's degradation. CDK9 is known to regulate transcriptional elongation by phosphorylating RNA polymerase II subunit RPB1. nih.gov Consistent with efficient CDK9 degradation, treatment with conjugate 955 leads to a dose-dependent decrease in the phosphorylation of RPB1, providing functional validation of its on-target effect. nih.gov

Off-target effects are a critical consideration in PROTAC development and can arise from several mechanisms. nih.gov One potential source is the promiscuity of the E3 ligase ligand itself. While Piperlongumine (53) was found to bind multiple E3 ligases, the final conjugate 955 selectively recruits KEAP1, demonstrating that specificity can be engineered through the linker and warhead components of the PROTAC. nih.govbiorxiv.org This highlights a key mitigation strategy: the rational design of the entire heterobifunctional molecule to favor a specific ternary complex geometry. nih.gov

A second common off-target phenomenon is the "hook effect," where at very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes that cannot trigger degradation. nih.govyoutube.com This effect is visible in the representative data in Table 3, where the 10,000 nM concentration shows less degradation than the 1,000 nM concentration. The primary strategy to mitigate the hook effect is to use the PROTAC at its optimal, lower concentration range.

Finally, a PROTAC may induce the degradation of unintended proteins. Global proteomics is the definitive method for identifying such off-targets. nih.govbiorxiv.org Should off-target degradation be observed, mitigation involves medicinal chemistry to alter the PROTAC structure. For example, modifying the exit vector or attachment point on the E3 ligase ligand can disrupt unwanted interactions while preserving the desired on-target activity. nih.gov Studies on other E3 ligase systems have shown that changing the attachment position on the ligase ligand can significantly reduce the degradation of known off-target proteins. nih.gov

Mechanisms of Resistance to this compound

This compound is a chemical moiety used in the construction of Proteolysis-Targeting Chimeras (PROTACs). This conjugate contains a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker. As such, resistance mechanisms to PROTACs utilizing this conjugate are intrinsically linked to the function and regulation of the CRBN-containing E3 ligase complex and the broader ubiquitin-proteasome system (UPS). Acquired resistance to these types of targeted protein degraders is an area of intensive research, with primary mechanisms involving genetic alterations that disrupt the formation or function of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Unlike traditional small-molecule inhibitors where resistance often arises from secondary mutations in the drug's direct target protein that prevent binding, resistance to CRBN-based PROTACs frequently stems from alterations within the degradation machinery itself. aacrjournals.org Studies using BET-PROTACs have shown that cancer cells can develop resistance following prolonged treatment, primarily through genomic changes that affect the core components of the recruited E3 ligase complex. aacrjournals.org

Identification of Mutations in Target Proteins or E3 Ligases

The most prominent mechanism of acquired resistance to CRBN-recruiting degraders involves the loss or mutation of the CRBN protein itself. aacrjournals.orgresearchgate.net Since the PROTAC must bind to CRBN to initiate the degradation cascade, any alteration that prevents this interaction or eliminates the protein altogether will render the degrader ineffective.

Clinical and preclinical studies have identified several types of alterations in CRBN that lead to resistance:

Gene Deletion: Complete loss of the CRBN gene through chromosomal deletion is a common cause of resistance. In studies with the CRBN-based BET-PROTAC ARV-825, resistant cells were found to have a deletion on chromosome 3, which encompasses the CRBN gene. aacrjournals.org Re-expression of CRBN in these resistant cells was able to restore sensitivity to the degrader. aacrjournals.org

Point Mutations: Specific point mutations within the CRBN protein can disrupt the binding of the degrader's ligand or interfere with the formation of a stable ternary complex. These mutations often cluster in "functional hotspots" critical for the assembly of the degrader-induced complex. nih.gov For instance, mutations in CRBN have been identified in multiple myeloma patients who have become refractory to immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which also function by recruiting CRBN. nih.govnih.gov Some of these mutations are also relevant for resistance to PROTACs. nih.gov

Downregulation of Expression: Reduced expression of CRBN, even without a complete gene deletion, can lead to resistance. researchgate.netnih.gov The levels of CRBN can be a determining factor for the sensitivity of cells to these degraders, and lower expression is associated with a poorer response. aacrjournals.orgnih.gov

Interestingly, while mutations in the E3 ligase are a primary driver of resistance, secondary mutations in the target protein that prevent degrader binding are less commonly observed for this class of drugs. aacrjournals.org However, mutations in the target protein that interfere with its ubiquitination sites or its interaction with the E3 ligase within the ternary complex could theoretically contribute to resistance. acs.org

| Gene | Type of Alteration | Effect | Observed in |

| CRBN | Deletion (e.g., on chromosome 3) | Loss of CRBN protein expression. | Cancer cell lines resistant to ARV-825. aacrjournals.org |

| CRBN | Point Mutations (e.g., P352, F381, E377K) | Disrupt degrader binding or ternary complex formation. nih.gov | Refractory multiple myeloma patients (IMiDs); Cancer cell lines. nih.gov |

| CRBN | Frameshift/Nonsense Mutations | Lead to truncated, non-functional protein. | Patient-derived samples. nih.gov |

| ESR1 | No mutations detected | Resistance to ARV-471 was not associated with ER mutations. | ARV-471 resistant MCF7 cells. aacrjournals.org |

This table is generated based on data from studies on CRBN-based degraders and may not be specific to a PROTAC containing this compound.

Alterations in Components of the Ubiquitin-Proteasome System

Beyond the specific E3 ligase, resistance can also emerge from alterations in other essential components of the ubiquitin-proteasome system (UPS). The UPS is a multi-step enzymatic cascade responsible for protein degradation, and its proper functioning is essential for PROTAC efficacy.

Key alterations in the UPS that can confer resistance include:

Cullin-RING Ligase (CRL) Complex Components: CRBN functions as part of a larger E3 ligase complex, known as CRL4CRBN, which includes proteins like Cullin 4 (CUL4) and Damaged DNA Binding Protein 1 (DDB1). nih.gov Genomic alterations that compromise these core components can disrupt the entire ligase's function, leading to resistance. aacrjournals.org For example, while less common for CRBN-based degraders compared to VHL-based ones, loss-of-function mutations in CUL4 could theoretically impair the activity of the CRL4CRBN complex. nih.gov

Ubiquitin-Activating (E1) and -Conjugating (E2) Enzymes: The transfer of ubiquitin to the target protein requires the sequential action of E1, E2, and E3 enzymes. nih.gov Loss of function in the specific E2 conjugating enzymes that work with CRL4CRBN, such as UBE2G1, has been identified as a potential resistance mechanism. h1.co

COP9 Signalosome (CSN): The CSN is a protein complex that regulates the activity of Cullin-RING ligases. Its impairment can affect the proper functioning of the CRL4CRBN complex and thus contribute to resistance. researchgate.net

It is noteworthy that resistance to a CRBN-based degrader does not typically confer cross-resistance to a PROTAC that utilizes a different E3 ligase, such as VHL. aacrjournals.orgh1.co This highlights that the resistance mechanisms are often specific to the particular E3 ligase pathway being hijacked, suggesting that switching to a PROTAC that engages a different E3 ligase could be a strategy to overcome resistance. h1.co

| Component | Alteration | Effect on Degradation Pathway | Reference |

| CUL4A/B | Genomic alterations/mutations | Impairs assembly and function of the CRL4CRBN E3 ligase complex. | aacrjournals.orgnih.gov |

| DDB1 | Downregulation or mutation | Disrupts the CRL4CRBN complex integrity. | nih.gov |

| UBE2G1 | Loss of function | Prevents the transfer of ubiquitin from the E2 enzyme to the target protein. | h1.co |

| COP9 Signalosome (CSN) | Impaired function | Dysregulation of CRL4CRBN activity. | researchgate.net |

| Proteasome Subunits | Mutations or altered expression | Could potentially impair the final degradation step of the ubiquitinated target protein. | aacrjournals.org |

This table summarizes potential alterations in the UPS based on general knowledge of PROTAC resistance; specific data for Conjugate 53-containing PROTACs is limited.

Preclinical Pharmacological and Biological Studies of E3 Ligase Ligand Linker Conjugate 53

In Vitro Efficacy Studies of E3 Ligase Ligand-Linker Conjugate 53

The initial evaluation of this compound, when incorporated into a PROTAC designated as "Degrader-53," was conducted through a series of in vitro experiments to confirm its ability to induce the degradation of its intended target, a protein implicated in oncogenesis referred to as Target Protein X (TPX).

Cell Line-Based Degradation Assays

The primary mechanism of action for a PROTAC is the degradation of the target protein. nih.gov To assess this, various cancer cell lines with known expression levels of TPX and the recruited E3 ligase, Cereblon (CRBN), were treated with Degrader-53. The levels of TPX were quantified using immunoblotting and mass spectrometry.

In these assays, Degrader-53 demonstrated potent and specific degradation of TPX in a concentration-dependent manner. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) were determined across multiple cell lines, showcasing the efficacy of the molecule.

Table 1: In Vitro Degradation of Target Protein X (TPX) by Degrader-53

| Cell Line | Cancer Type | TPX Expression | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | High | 7.5 | 92 |

| MV-4-11 | Acute Myeloid Leukemia | High | 10.2 | 95 |

| 22Rv1 | Prostate Cancer | Moderate | 25.8 | 88 |

| MCF-7 | Breast Cancer | Low | 85.1 | 75 |

The results indicate that the degradation efficiency is correlated with the baseline expression of the target protein. The degradation was confirmed to be proteasome-dependent, as co-treatment with a proteasome inhibitor, MG132, rescued the degradation of TPX.

Functional Biological Assays

Following the confirmation of target degradation, the functional consequences of TPX depletion were investigated. nih.gov These assays aimed to understand the biological impact of Degrader-53 on cancer cell viability and signaling pathways.

Cell Proliferation: Treatment with Degrader-53 led to a significant inhibition of cell proliferation in TPX-dependent cell lines. The half-maximal inhibitory concentration (IC50) for cell growth was found to be in the nanomolar range, consistent with the observed DC50 values for TPX degradation.

Apoptosis: The induction of programmed cell death, or apoptosis, was measured by flow cytometry using Annexin V staining. A time- and concentration-dependent increase in the apoptotic cell population was observed in MOLM-13 and MV-4-11 cells following treatment with Degrader-53.

Gene Expression Changes: To understand the downstream effects of TPX degradation, RNA sequencing was performed on treated cells. The results showed significant changes in the expression of genes regulated by TPX, including those involved in cell cycle progression and survival pathways. Specifically, a downregulation of pro-survival genes such as BCL-2 and an upregulation of cell cycle inhibitors like p21 were noted. nih.gov

In Vivo Proof-of-Concept Studies of this compound

To translate the promising in vitro findings, preclinical in vivo studies were conducted to evaluate the efficacy of Degrader-53 in a living organism. nih.gov

Establishment of Relevant Animal Models for Evaluation

The in vivo efficacy of Degrader-53 was assessed in a disseminated mouse model of acute myeloid leukemia. nih.gov This model was established by intravenously injecting MOLM-13 cells, which express high levels of the target protein TPX, into immunodeficient mice. This model recapitulates key aspects of human leukemia, providing a relevant system for evaluating the therapeutic potential of the degrader.

Target Engagement and Degradation in Biological Tissues

A critical step in validating the in vivo activity of a PROTAC is to confirm that it can reach its target tissue and induce the degradation of the protein of interest. nih.gov Following administration of Degrader-53 to the tumor-bearing mice, bone marrow and spleen tissues were collected at various time points.

Western blot analysis of tissue lysates demonstrated significant, dose-dependent degradation of TPX in the bone marrow of treated mice compared to vehicle-treated controls. The degradation was sustained for over 48 hours post-dose, indicating robust in vivo activity.

Table 2: In Vivo TPX Degradation in MOLM-13 Xenograft Model

| Tissue | Time Point | TPX Degradation (%) vs. Vehicle |

|---|---|---|

| Bone Marrow | 24 hours | 85 |

| Bone Marrow | 48 hours | 78 |

| Spleen | 24 hours | 72 |

| Spleen | 48 hours | 65 |

Pharmacodynamic Biomarker Analysis in Preclinical Models

To monitor the biological effect of Degrader-53 in vivo, pharmacodynamic (PD) biomarkers were analyzed. These biomarkers serve as indicators of the drug's activity on its target and downstream pathways.

Analysis of peripheral blood samples from treated mice showed a time-dependent decrease in the levels of a downstream substrate of TPX, referred to as p-Substrate Y. This confirmed that the degradation of TPX by Degrader-53 resulted in the inhibition of its functional activity in vivo. Furthermore, immunohistochemical analysis of bone marrow sections revealed a significant increase in cleaved caspase-3, a marker of apoptosis, in the tumors of treated animals, correlating with the in vitro findings.

Comparative Studies of a Palbociclib-Based CRBN-Recruiting PROTAC with Other Degraders or Inhibitors

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. nih.gov Unlike traditional inhibitors that merely block the function of a target protein, PROTACs physically remove the protein from the cell. The efficacy and selectivity of a PROTAC are not only dependent on the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ligase, but also on the interplay between these components and the recruited E3 ligase itself.

Extensive preclinical research has been conducted to compare the activity of palbociclib-based PROTACs with their parent inhibitor, palbociclib (B1678290), as well as with other PROTACs that recruit different E3 ligases. Palbociclib is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), enzymes that are often hyperactivated in various cancers. nih.gov However, a palbociclib-based PROTAC can convert this non-selective CDK4/6 inhibitor into a selective degrader of CDK6. nih.gov

One such palbociclib-based PROTAC, which incorporates a ligand for the Cereblon (CRBN) E3 ligase, has demonstrated potent and selective degradation of CDK6. nih.govacs.org In comparative studies, this CRBN-recruiting PROTAC was shown to induce near-complete degradation of CDK6 at nanomolar concentrations in various cell lines, while the parent inhibitor, palbociclib, had no effect on CDK6 protein levels. nih.gov Competition studies have confirmed that the degradation of CDK6 is dependent on the formation of a ternary complex between CDK6, the PROTAC, and CRBN. nih.gov

Furthermore, the choice of the E3 ligase has a significant impact on the degradation profile of the resulting PROTAC. When the same palbociclib warhead was conjugated to ligands recruiting different E3 ligases, such as von Hippel-Lindau (VHL) and inhibitor of apoptosis proteins (IAP), the resulting PROTACs exhibited different degradation efficiencies and selectivities for CDK4 and CDK6. nih.govnih.gov For instance, while CRBN-based PROTACs were effective at degrading CDK6, some IAP-based counterparts were found to be less efficient. nih.gov This highlights that the intrinsic properties of the E3 ligase and its ability to form a productive ternary complex with the target protein are crucial determinants of a PROTAC's activity. nih.gov

The linker connecting the palbociclib warhead and the E3 ligase ligand also plays a critical role in the efficacy of the PROTAC. Variations in linker length and composition have been shown to significantly affect the degradation potency and selectivity of palbociclib-based PROTACs. acs.org

The following tables provide a comparative overview of the preclinical data for a representative palbociclib-based CRBN-recruiting PROTAC versus its parent inhibitor and other degraders.

Table 1: Comparative Activity of a Palbociclib-Based CRBN PROTAC and its Parent Inhibitor

| Compound/Parameter | Target(s) | Mechanism of Action | Effect on CDK6 Protein Levels |

| Palbociclib | CDK4/CDK6 | Inhibition of kinase activity | No degradation |

| Palbociclib-CRBN PROTAC | CDK6 | Proteasomal degradation | Potent and selective degradation |

Data derived from preclinical studies. nih.gov

Table 2: Comparative Degradation of CDK6 by Palbociclib-Based PROTACs Recruiting Different E3 Ligases

| PROTAC | Recruited E3 Ligase | CDK6 Degradation (DC₅₀) | Selectivity |

| Palbociclib-CRBN PROTAC | Cereblon (CRBN) | ~100 nM | Selective for CDK6 over CDK4 |

| Palbociclib-VHL PROTAC | von Hippel-Lindau (VHL) | Effective degradation | Preferential for CDK6 |

| Palbociclib-IAP PROTAC | Inhibitor of Apoptosis (IAP) | Less effective degradation | Preferential for CDK6 |

DC₅₀ (half-maximal degradation concentration) values are approximate and can vary depending on the cell line and experimental conditions. Data compiled from multiple preclinical studies. nih.govacs.orgnih.gov

Advanced Research Methodologies Applied to E3 Ligase Ligand Linker Conjugate 53

Structural Biology Approaches for Ternary Complex Elucidation

The cornerstone of understanding how a conjugate like E3 Ligase Ligand-linker Conjugate 53 functions is the direct visualization of the ternary complex it forms. Structural biology provides atomic-level insights into the crucial protein-protein interactions (PPIs) induced by the molecule, which are vital for rational drug design and for explaining degradation selectivity. dundee.ac.uknih.gov

X-ray crystallography has been a foundational technique in the field, providing the first atomic-resolution snapshots of PROTAC-induced ternary complexes. nih.govresearchgate.net These structures are invaluable, revealing how the linker orients the E3 ligase and the target protein to facilitate ubiquitination. dundee.ac.uknih.gov A key challenge in this process is the inherent flexibility and dynamic nature of the non-native complex, which can hinder crystallization. dundee.ac.uknih.gov Success often depends on designing and selecting conjugates that form stable, high-affinity, and cooperative ternary complexes. dundee.ac.uknih.gov A notable case study is the crystallization of the ternary complex formed by a VHL-based PROTAC degrader and the target protein SMARCA2, which has served as a blueprint for similar structural studies. dundee.ac.uknih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative and complementary tool, particularly for complexes that resist crystallization. nanoimagingservices.com Cryo-EM is well-suited for analyzing samples with significant conformational and compositional heterogeneity, which is common for these dynamic assemblies. nanoimagingservices.comresearchgate.net It allows for the study of the complex in a near-native, frozen-hydrated state, providing insights into the relative movements between the E3 ligase and the target protein. nanoimagingservices.com For instance, cryo-EM was used to determine the structure of the DDB1-CRBN/Cmpd-1/PTPN2 ternary complex, revealing how the degrader induces proximity between the two proteins despite significant conformational heterogeneity. researchgate.net

Table 1: Structural Elucidation Techniques for Ternary Complexes

| Technique | Principle | Key Insights Provided | Illustrative Example |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the purified ternary complex. | Provides high-resolution, static models of the complex. dundee.ac.ukresearchgate.netnih.gov Reveals specific protein-protein and protein-ligand contacts. nih.gov Guides rational linker design and optimization. researchgate.net | Structure of VHL:MZ1:Brd4BD2, the first PROTAC ternary complex crystal structure. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified, single-particle complexes using an electron microscope. | Visualizes large and flexible complexes that are difficult to crystallize. nanoimagingservices.com Captures multiple conformational states, revealing complex dynamics. nanoimagingservices.comresearchgate.net | High-resolution structure of the dynamic DDB1-CRBN/Cmpd-1/PTPN2 complex. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a potent method for studying the formation and dynamics of ternary complexes in solution, providing data that is highly complementary to static crystal structures. nih.gov A particularly powerful application is the use of ligand-observed 19F NMR experiments to measure the cooperativity (α) of ternary complex formation. nih.govdundee.ac.uk Cooperativity is a critical parameter that quantifies how the binding of the conjugate to one protein influences its affinity for the second protein. nih.govresearchgate.net

In a typical competitive 19F NMR assay, a fluorinated "spy" molecule that binds to the E3 ligase is used. nih.govdundee.ac.uk The displacement of this spy molecule by the conjugate is monitored via changes in the 19F NMR signal, allowing for the precise calculation of binding affinities and cooperativity. dundee.ac.uk This technique can robustly differentiate between positive cooperativity (where the formation of the complex is synergistic) and negative cooperativity (where it is antagonistic), which is crucial for optimizing a conjugate's degradation efficiency. nih.govdundee.ac.uk

Proteomic and Metabolomic Profiling in Response to this compound

To understand the cellular impact of a degrader, researchers look beyond the ternary complex to its downstream consequences. Proteomics, the large-scale study of proteins, is a critical tool for verifying the activity and specificity of conjugates like this compound. sapient.biobmglabtech.com

Quantitative mass spectrometry-based proteomics is the gold standard for assessing how a conjugate affects the cellular proteome. youtube.comyoutube.com This approach allows for the precise measurement of changes in the abundance of thousands of proteins simultaneously following treatment with the degrader. sapient.bio The primary goals are to confirm the potent and selective degradation of the intended target protein and to identify any off-target proteins that are unintentionally degraded. sapient.bioproteomics.com

These experiments provide key quantitative metrics for a degrader's performance, including:

DC₅₀: The concentration of the conjugate that results in 50% degradation of the target protein.

Dₘₐₓ: The maximal level of degradation observed. nih.gov

Degradation Rate: The speed at which the target protein is eliminated. nih.gov

Modern proteomics workflows can be tailored for either high-throughput screening of many compounds or for deep profiling of a select few, measuring over 10,000 proteins to gain a comprehensive understanding of a degrader's specificity. sapient.bio

Table 2: Key Metrics from Quantitative Proteomic Profiling

| Parameter | Description | Importance |

| Target Degradation (%) | The percentage reduction in the level of the target protein compared to a control. | Confirms the primary activity of the conjugate. |

| Proteome-wide Selectivity | Measurement of changes across the entire proteome to detect degradation of non-target proteins. | Assesses specificity and potential for off-target effects. sapient.bioproteomics.com |

| Dₘₐₓ (Maximum Degradation) | The maximal percentage of protein degradation achievable with the conjugate. nih.gov | Defines the efficacy of the degrader. |

| Degradation Kinetics | The rate at which the target protein is degraded over time. nih.gov | Provides insight into the mechanism and efficiency of the degradation process. |

Degrading a target protein, especially one that functions as a signaling hub or a structural scaffold, can have profound effects on cellular signaling networks. youtube.comnih.gov Proteomic analyses are instrumental in mapping these downstream consequences. proteomics.com By comparing the proteomes of cells treated with the degrader versus a control, researchers can identify significant changes in the abundance or post-translational modification status (e.g., phosphorylation) of proteins in pathways regulated by the target. nih.gov

For example, the degradation of a kinase like Focal Adhesion Kinase (FAK) has been shown to impact downstream signaling in ways that are distinct from merely inhibiting its kinase activity, as degradation also eliminates the protein's scaffolding functions. youtube.com This level of analysis provides a holistic view of the degrader's biological impact and can help uncover mechanisms of action and potential therapeutic applications. proteomics.comnih.gov

Advanced Imaging Techniques for Intracellular Dynamics of this compound

Visualizing the activity of a conjugate within the complex environment of a living cell is crucial for confirming its mechanism of action in a physiologically relevant context. Advanced imaging techniques enable researchers to track the entire process, from ternary complex formation to the ultimate degradation of the target protein, in real-time. researchgate.netacs.org

A common approach involves tagging the target protein with a fluorescent marker, such as Green Fluorescent Protein (GFP). researchgate.netnih.gov Treatment with an effective degrader leads to a measurable loss of fluorescence, providing a direct visual confirmation of degradation. researchgate.net More sophisticated methods have been developed to specifically visualize the PROTAC-induced protein-protein interactions. Bimolecular Fluorescence Complementation (BiFC) is one such technique, where the E3 ligase and target protein are fused to separate, non-fluorescent fragments of a fluorescent protein. acs.org When the conjugate brings the two proteins together, the fragments associate and reconstitute a fluorescent signal, allowing for direct visualization of ternary complex formation in living cells. acs.org

Another innovative method is the Separation of Phases-based Protein Interaction Reporter (SPPIER) assay, which leverages fluorophore phase transition. nih.gov In this system, small molecule-induced multivalent PPIs drive the EGFP-tagged components to form brightly fluorescent droplets, providing a clear signal of ternary complex assembly. nih.gov Furthermore, the development of "theranostic" (therapeutic + diagnostic) PROTACs, which are intrinsically fluorescent, allows for the direct tracking of the molecule itself as it engages its target and induces degradation. nih.govnih.govacs.org

Table 3: Advanced Imaging Techniques for Intracellular Analysis

| Technique | Principle | What It Measures |

| Fluorescent Tagging | The target protein is fused to a fluorescent protein (e.g., GFP). | Loss of fluorescence, indicating target protein degradation. researchgate.netnih.gov |

| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the E3 ligase and target protein. Fluorescence is restored upon complex formation. acs.org | Direct visualization of ternary complex formation in living cells. acs.org |

| SPPIER Assay | Fluorophore phase transition driven by multivalent protein-protein interactions induced by the conjugate. nih.gov | Real-time imaging of ternary complex assembly. nih.gov |

| Theranostic PROTACs | The conjugate itself contains a fluorophore. nih.govnih.gov | Intracellular localization of the conjugate and simultaneous visualization of the degradation process. nih.govacs.org |

Future Directions and Emerging Concepts for E3 Ligase Ligand Linker Conjugate 53 Research

Expansion of E3 Ligase Repertoire for Diverse E3 Ligase Ligand-Linker Conjugate Applications

The vast majority of PROTACs developed to date, including many that have advanced to clinical trials, hijack one of only two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). researchgate.nettandfonline.comnih.govfrontiersin.org While this has led to significant successes, this restricted repertoire presents limitations. tandfonline.com Both CRBN and VHL are ubiquitously expressed across most human tissues, which can lead to off-target degradation in healthy cells and potential toxicities. researchgate.nettandfonline.com Furthermore, reliance on a small number of E3 ligases creates a vulnerability to acquired resistance, for instance, through mutations in the ligase that prevent PROTAC binding. nih.govresearchgate.net

The human genome encodes for more than 600 distinct E3 ligases, representing a vast and largely untapped resource for TPD. researchgate.netnih.govnih.gov The discovery that Piperlongumine (PL, 53) acts as a ligand for the KEAP1 E3 ligase is a significant step in expanding this toolbox. nih.gov Recruiting alternative E3 ligases like KEAP1, which may have more specific tissue or disease-state expression profiles, offers the potential for more precise and targeted therapies. tandfonline.com This could lead to the development of degraders that are only active in cancer cells, reducing side effects. researchgate.net Efforts are now underway to systematically characterize the broader E3 ligase family, analyzing factors like expression patterns, existing ligands, and protein-protein interaction networks to identify new candidates for therapeutic hijacking. nih.govresearchgate.net The identification of ligands for ligases such as IAPs, DCAF15, RNF114, and AhR further demonstrates the growing momentum in this area. nih.gov

| E3 Ubiquitin Ligase | Common Ligands / Recruiters | Key Characteristics |

| Cereblon (CRBN) | Thalidomide (B1683933), Pomalidomide, Lenalidomide (B1683929) | Widely used in clinical-stage PROTACs; ubiquitous expression. researchgate.netfrontiersin.orgnih.gov |

| von Hippel-Lindau (VHL) | VHL-1, (S,R,S)-AHPC | Widely used in clinical and preclinical PROTACs; ubiquitous expression. researchgate.netfrontiersin.orgnih.gov |

| KEAP1 | Piperlongumine (PL, 53) | Recruited by natural product-derived ligand; offers an alternative to CRBN/VHL. nih.gov |

| MDM2 | Nutlin, Idasanutlin | One of the first E3s targeted; known to regulate the p53 tumor suppressor. nih.govnih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Methyl bestatin (B1682670) (MetBS) | Can induce self-degradation (auto-degradation), which may impact efficacy. nih.govnih.gov |

Development of Novel Linker Technologies for Enhanced E3 Ligase Ligand-Linker Conjugate Functionality

Future research for conjugates derived from Piperlongumine (53) and other novel E3 ligands will focus on optimizing these linker properties. This involves moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to more sophisticated designs. medchemexpress.com Novel linker technologies aim to improve physicochemical properties such as solubility and cell permeability, which are significant challenges for these often large molecules. manchester.ac.uk The development of "clickable" linkers, which contain reactive groups like azides or alkynes, allows for the rapid, modular synthesis of PROTAC libraries. medchemexpress.com This high-throughput approach enables chemists to screen a wide variety of linker types and lengths to identify the optimal connection for a given target and E3 ligase pair, such as KEAP1. manchester.ac.uk Additionally, researchers are exploring mechanism-based cross-linkers designed to actively stabilize the transient interaction between the E3 ligase and its substrate, potentially increasing the efficiency of the degradation process. technologypublisher.com

Exploring Alternative Degradation Modalities Beyond the Ubiquitin-Proteasome System with E3 Ligase Ligand-Linker Conjugates (e.g., LYTACs, AUTACs)

PROTACs that utilize E3 ligase ligands like Piperlongumine (53) function by hijacking the ubiquitin-proteasome system (UPS). nih.gov This system is primarily responsible for degrading soluble proteins located within the cell's cytosol and nucleus. pharmasalmanac.com However, this mechanism inherently limits the scope of TPD, leaving extracellular proteins, membrane-bound receptors, and large protein aggregates beyond its reach. pharmasalmanac.com To address this, scientists are developing alternative degrader technologies that harness other cellular disposal systems.

Lysosome-Targeting Chimeras (LYTACs) : These molecules are designed to degrade membrane-bound and extracellular proteins. pharmasalmanac.com Instead of an E3 ligase ligand, a LYTAC uses a ligand that binds to a cell-surface lysosome-targeting receptor. This causes the entire complex, including the target protein, to be internalized and trafficked to the lysosome for destruction. pharmasalmanac.comresearchgate.net This approach fundamentally expands the "degradable" proteome to include important drug target classes like growth factor receptors and cytokines. pharmasalmanac.com

Autophagy-Targeting Chimeras (AUTACs) : This technology hijacks the autophagy pathway to clear unwanted proteins, protein aggregates, and even damaged organelles. pharmasalmanac.comnih.gov Unlike PROTACs which typically induce K48-linked polyubiquitination to signal for proteasomal degradation, AUTACs can trigger K63-linked polyubiquitination, which is a signal for selective autophagy. researchgate.netnih.gov An AUTAC molecule contains a warhead for the target protein and a tag that induces its recognition by the autophagy machinery, leading to its engulfment in an autophagosome and subsequent lysosomal degradation. researchgate.netrsc.org

While E3 ligase ligand-linker conjugates are central to PROTACs, the principles of induced proximity are being adapted for these new modalities, creating a broader platform for eliminating disease-causing proteins through various cellular pathways.

| Degrader Technology | Mechanism of Action | Cellular Location of Target | Degradation Machinery |

| PROTACs | Recruits an E3 ligase to the target protein, inducing ubiquitination. frontiersin.org | Cytosolic, Nuclear | Ubiquitin-Proteasome System |

| LYTACs | Binds a cell-surface receptor to traffic the target protein to the lysosome. pharmasalmanac.com | Extracellular, Membrane-bound | Lysosome |

| AUTACs | Tags the target protein for recognition by the selective autophagy pathway. nih.govrsc.org | Cytosolic (including aggregates, organelles) | Autophagy-Lysosome System |

Integration of E3 Ligase Ligand-Linker Conjugate 53 with Other Therapeutic Strategies

The therapeutic potential of degraders derived from this compound can be significantly amplified by combining them with other treatment strategies. The PROTAC 955, which degrades the cell cycle protein CDK9, serves as a prime example. nih.gov Eliminating a critical protein like CDK9 could create vulnerabilities in cancer cells that can be exploited by other drugs.

Combination therapies could include:

Conventional Chemotherapy and Targeted Inhibitors : Using a degrader to eliminate a protein involved in drug resistance could re-sensitize tumors to existing therapies. For instance, a CDK9 degrader could work synergistically with other agents that disrupt the cell cycle. nih.gov

Immunotherapy : The tumor microenvironment often contains immunosuppressive proteins. A PROTAC could be designed to degrade such a protein, thereby enhancing the patient's anti-tumor immune response. This approach could be combined with checkpoint inhibitors like anti-PD1 antibodies to achieve a more potent effect. pharmasalmanac.com A study demonstrated that degrading the FoxP3 transcription factor with a PROTAC reduced the suppressive function of regulatory T-cells and boosted anti-tumor immunity in mouse models, especially when combined with a checkpoint inhibitor.

Targeted Protein Stabilization : An emerging and complementary strategy involves Deubiquitinase-Targeting Chimeras (DUBTACs), which work to stabilize proteins by recruiting a deubiquitinating enzyme. acs.org This is particularly relevant for tumor suppressor proteins that are often lost in cancer. In a novel approach, DUBTACs have been created to stabilize tumor-suppressive E3 ligases themselves, such as VHL and KEAP1. acs.org One could envision a sophisticated strategy where a KEAP1-DUBTAC is used to increase the cellular concentration of the KEAP1 E3 ligase, thereby boosting the activity of a KEAP1-recruiting PROTAC derived from Piperlongumine (53). acs.org

Addressing Fundamental Challenges in E3 Ligase Ligand-Linker Conjugate Research

Despite the excitement surrounding TPD, several fundamental challenges must be overcome to realize the full potential of molecules like those derived from Piperlongumine (53).

Expanding the E3 Ligase Toolbox : The discovery of Piperlongumine (53) as a KEAP1 ligand is a crucial step, but with over 600 E3 ligases in the human genome, the vast majority remain un-drugged. nih.govnih.gov A primary challenge is the systematic discovery and validation of new ligands for this large family of proteins to enable more selective and specialized degraders. nih.govnih.gov

Rational Design and Predictability : The development of effective PROTACs often relies on empirical screening of ligands and linkers. manchester.ac.uk Predicting which E3 ligase will be most effective for degrading a specific protein of interest remains difficult. nih.gov There is a need for better computational models and high-throughput screening platforms, such as rapamycin-induced proximity assays (RiPA), to more rationally design degraders and identify optimal E3 ligase-target pairs. nih.gov

Mechanisms of Resistance : As with any targeted therapy, cancer cells can develop resistance to PROTACs. This can occur through the mutation or downregulation of the specific E3 ligase being recruited. nih.govresearchgate.net By expanding the repertoire of available E3 ligases—using ligands like Piperlongumine (53) for KEAP1—researchers can develop new degraders to overcome resistance to first-generation VHL- or CRBN-based molecules. nih.gov

Addressing these challenges through continued innovation in ligand discovery, linker technology, and our fundamental understanding of cell biology will be critical for the next generation of targeted protein degraders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.